molecular formula C11H7BrF3NO2 B1414400 Ethyl 3-bromo-6-cyano-2-(trifluoromethyl)benzoate CAS No. 1806850-14-5

Ethyl 3-bromo-6-cyano-2-(trifluoromethyl)benzoate

Cat. No. B1414400
CAS RN: 1806850-14-5
M. Wt: 322.08 g/mol
InChI Key: OOIOMRAKVILZIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromo-6-cyano-2-(trifluoromethyl)benzoate (EBCT) is a compound that has been studied for its potential use in a variety of scientific research applications. It is a brominated benzoate ester that has been found to possess interesting properties that make it suitable for use in a range of laboratory experiments.

Scientific Research Applications

Ethyl 3-bromo-6-cyano-2-(trifluoromethyl)benzoate has been studied for its potential use in a variety of scientific research applications. It has been found to be a useful reagent in the synthesis of a range of compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of polymers for use in drug delivery systems, as well as in the synthesis of polymers for use in tissue engineering and regenerative medicine.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-6-cyano-2-(trifluoromethyl)benzoate is not well understood. However, it is believed that the compound acts as an electrophile, which means that it is capable of forming a covalent bond with a nucleophile. This covalent bond formation is thought to be responsible for the compound's ability to form a range of compounds, including those with pharmaceutical, agrochemical, and polymer applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 3-bromo-6-cyano-2-(trifluoromethyl)benzoate are not well understood. However, studies have suggested that the compound may have an effect on the synthesis of certain proteins and enzymes, as well as on the metabolism of certain compounds. Additionally, studies have suggested that the compound may have an effect on the expression of certain genes.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 3-bromo-6-cyano-2-(trifluoromethyl)benzoate in laboratory experiments include its low cost, its relatively simple synthesis, and its wide range of applications. Additionally, the compound is relatively stable and has a low toxicity. However, there are some limitations to using Ethyl 3-bromo-6-cyano-2-(trifluoromethyl)benzoate in laboratory experiments. For example, the compound is not soluble in water, which can limit its use in certain experiments. Additionally, the compound is not very reactive, which can limit its use in certain reactions.

Future Directions

There are a number of potential future directions for the study of Ethyl 3-bromo-6-cyano-2-(trifluoromethyl)benzoate. One potential direction is to study the compound's effects on other biochemical and physiological processes. Additionally, further research could be conducted to determine the compound's potential for use in drug delivery systems and tissue engineering. Additionally, further research could be conducted to determine the compound's potential for use in the synthesis of other compounds, such as agrochemicals and polymers. Finally, further research could be conducted to determine the compound's potential for use in the synthesis of more complex compounds, such as pharmaceuticals.

properties

IUPAC Name

ethyl 3-bromo-6-cyano-2-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3NO2/c1-2-18-10(17)8-6(5-16)3-4-7(12)9(8)11(13,14)15/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIOMRAKVILZIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1C(F)(F)F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromo-6-cyano-2-(trifluoromethyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-bromo-6-cyano-2-(trifluoromethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-bromo-6-cyano-2-(trifluoromethyl)benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-bromo-6-cyano-2-(trifluoromethyl)benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-bromo-6-cyano-2-(trifluoromethyl)benzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-bromo-6-cyano-2-(trifluoromethyl)benzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-bromo-6-cyano-2-(trifluoromethyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.